
2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The addition of a chloromethyl group at the 2-position and a fluorine atom at the 7-position of the quinazolinone ring imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-fluoroquinazolin-4(3H)-one, which can be obtained through the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted quinazolinone derivatives with various functional groups.
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives with altered oxidation states.
科学的研究の応用
2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, leading to antiproliferative effects in cancer cells .
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride: Another chloromethylated heterocyclic compound with different substituents and properties.
2-(Chloromethyl)allyl-trimethylsilane: Used in the synthesis of febrifugine analogs.
Uniqueness
2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one is unique due to the presence of both a chloromethyl group and a fluorine atom on the quinazolinone core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H6ClFN2O |
|---|---|
分子量 |
212.61 g/mol |
IUPAC名 |
2-(chloromethyl)-7-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6ClFN2O/c10-4-8-12-7-3-5(11)1-2-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) |
InChIキー |
XAITVPANIHPFRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)N=C(NC2=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


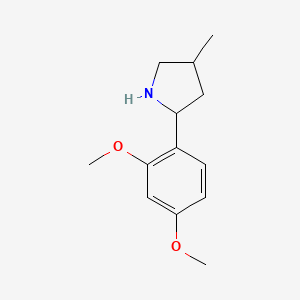
![1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine](/img/structure/B12871097.png)
![Benzo[d]oxazole-2,5-dicarbaldehyde](/img/structure/B12871105.png)
![(1R)-Dicyclohexyl(2'-(naphthalen-1-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12871106.png)
![3,4,5,6-Tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B12871114.png)
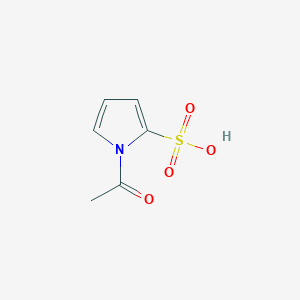
![1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one](/img/structure/B12871119.png)
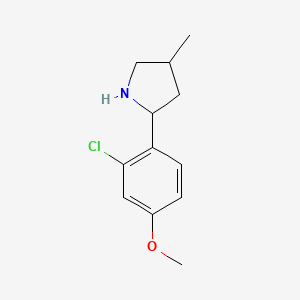
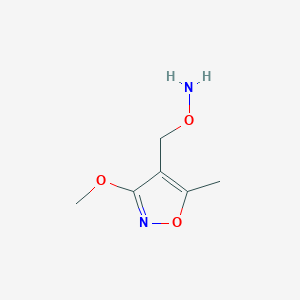
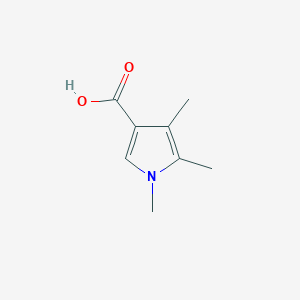
![2,5-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12871149.png)
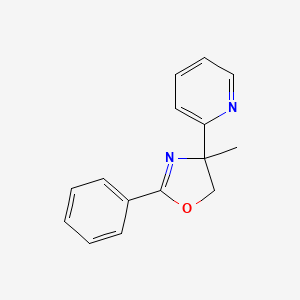
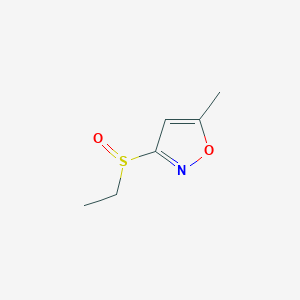
![4-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12871164.png)
